molecular formula C25H26N2O3S B2683216 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 222716-44-1

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2683216
CAS No.: 222716-44-1
M. Wt: 434.55
InChI Key: GJAJCKRYMOYFAI-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazole-Chromone Conjugates

Benzothiazole and chromone derivatives have independently garnered attention for their diverse pharmacological profiles. Benzothiazoles, first explored as antimicrobial agents in the mid-20th century, gained prominence in oncology with the discovery of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) in 1995, which exhibited selective antitumor activity. Subsequent optimization led to prodrugs like Phortress, advancing to clinical trials by 2004. Chromones, naturally occurring in flavonoids, were later synthetic targets due to their anti-inflammatory and anticancer properties, exemplified by flavoxate.

The hybridization of these scaffolds emerged in the early 21st century to address limitations in mono-pharmacophore agents. For instance, benzothiazole-chalcone conjugates synthesized by the National Cancer Institute (NCI) demonstrated broad-spectrum cytotoxicity, with compounds such as 12e showing promising GI~50~ values across 60 cancer cell lines. These efforts laid the groundwork for advanced hybrids like SZL-P1-41, which combines benzothiazole’s kinase-inhibitory properties with chromone’s ability to modulate protein-protein interactions.

Significance of SZL-P1-41 in Medicinal Chemistry

SZL-P1-41 (C~24~H~24~N~2~O~3~S) is a first-in-class Skp2 inhibitor that blocks Skp2-Skp1 complex formation, thereby stabilizing cell cycle inhibitors like p27. Its structure features a benzothiazole moiety linked to a chromone core substituted with ethyl, hydroxy, methyl, and piperidinylmethyl groups (Figure 1). Molecular docking reveals critical interactions:

  • The benzothiazole ring engages Trp97 via π-stacking.
  • The chromone’s ethyl group occupies a hydrophobic pocket near Skp1’s binding site.
  • The piperidine moiety interacts with Asp98 and Trp127, enhancing binding affinity.

Table 1: Key Structural Features of SZL-P1-41 and Their Roles

Feature Role in Skp2 Inhibition
Benzothiazole ring π-stacking with Trp97
Chromone core Scaffold for Skp1 displacement
Ethyl group (C-6) Occupies Skp1-binding hydrophobic pocket
Piperidinylmethyl (C-8) Stabilizes interactions with Asp98

This targeted design enables SZL-P1-41 to inhibit Skp2’s E3 ligase activity at IC~50~ values ≤5 µM, making it a tool compound for studying cell cycle deregulation in cancers.

Rationale for Integrating Benzothiazole and Chromone Pharmacophores

The hybridization strategy capitalizes on complementary bioactivities:

  • Benzothiazole : Known for kinase inhibition (e.g., ATR, mTOR) and DNA adduct formation via cytochrome P450 1A1 (CYP1A1)-mediated activation.
  • Chromone : Modulates protein-protein interactions (e.g., Skp2-Skp1) and offers antioxidant properties.

In SZL-P1-41, the benzothiazole moiety directs selective uptake into cancer cells, while the chromone scaffold disrupts Skp2’s interaction with Skp1, preventing assembly of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This dual mechanism avoids off-target effects seen with single-target agents, as demonstrated by its lack of activity against other F-box proteins.

Current Research Landscape and Unmet Needs

Recent studies focus on optimizing benzothiazole-chromone hybrids for:

  • Enhanced Selectivity : Modifying substituents (e.g., replacing ethyl with bulkier groups) to improve Skp2 binding.
  • Combination Therapies : Pairing SZL-P1-41 with chemotherapeutics like cisplatin to overcome resistance.
  • Proteolysis-Targeting Chimeras (PROTACs) : Utilizing the chromone scaffold to recruit E3 ligases for targeted protein degradation.

Unmet needs include improving pharmacokinetic properties (e.g., aqueous solubility) and validating efficacy in in vivo models of metastatic disease.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-3-16-13-17-23(29)21(25-26-19-9-5-6-10-20(19)31-25)15(2)30-24(17)18(22(16)28)14-27-11-7-4-8-12-27/h5-6,9-10,13,28H,3-4,7-8,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAJCKRYMOYFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve mild temperatures and the use of organic solvents like dichloromethane and ethanol .

Major Products Formed

Major products formed from these reactions include ketones, dihydrobenzothiazole derivatives, and various substituted chromenone derivatives .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors involved in cellular processes. The benzothiazole moiety is known to inhibit certain enzymes, while the chromenone structure may interact with DNA and proteins, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Substituent Analysis at Position 3

The benzothiazole group distinguishes this compound from analogues:

  • : Features a 4-methylthiazol-2-yl group at position 3, reducing aromaticity compared to benzothiazole. This may lower binding affinity in targets requiring extended π-systems .
  • : Substituted with a 2,3-dihydro-1,4-benzodioxin-6-yl group, introducing oxygen atoms that enhance polarity but reduce metabolic stability .
  • : Contains a 4-chlorophenyl group at position 3, favoring hydrophobic interactions but lacking the heterocyclic diversity of benzothiazole .

Modifications at Position 8

The piperidin-1-ylmethyl group is critical for solubility:

  • : Uses a 4-methylpiperidin-1-ylmethyl group, increasing steric bulk and altering pKa compared to the unsubstituted piperidine in the target compound .

Impact of Position 2 and 6 Substituents

  • : Lacks a methyl group at position 2 but includes a 2-amino group, which may improve aqueous solubility but reduce stability under acidic conditions .
  • : Shares the 2-methyl group, suggesting a conserved role in stabilizing the chromone core .
  • : Retains the 6-ethyl group, consistent with the target compound’s lipophilicity profile .

Comparative Data Table

Compound Name / Evidence ID Position 3 Substituent Position 8 Substituent Position 2 Substituent Key Features
Target Compound 1,3-Benzothiazol-2-yl Piperidin-1-ylmethyl Methyl Balanced π-interactions, solubility, stability
4-Methylthiazol-2-yl Piperidin-1-ylmethyl Amino Higher polarity, reduced π-stacking potential
2,3-Dihydrobenzodioxin-6-yl (2-Methylpiperidin-1-yl)methyl None Enhanced polarity, potential metabolic instability
1,3-Benzothiazol-2-yl 4-Methylpiperidin-1-ylmethyl Methyl Increased steric bulk, altered lipophilicity
4-Chlorophenyl 4-(2-Hydroxyethyl)piperazin-1-ylmethyl Trifluoromethyl Hydrophobic and H-bonding motifs, complex synthesis

Research Implications and Hypotheses

  • Electronic Effects : The benzothiazole group (target compound) likely enhances electron-deficient character compared to thiazole or phenyl analogues, favoring interactions with electron-rich binding pockets .
  • Solubility vs. Bioavailability : The piperidine moiety in the target compound may offer superior blood-brain barrier penetration relative to ’s hydroxyethylpiperazine derivative, which prioritizes solubility .
  • Steric Considerations : The 2-methyl group in the target compound and could reduce off-target interactions by limiting conformational flexibility .

Biological Activity

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a complex organic compound notable for its diverse biological activities. This compound combines a benzothiazole moiety with a chromenone structure, which enhances its pharmacological potential. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O3S, with a molecular weight of approximately 373.45 g/mol. The structure features:

  • Benzothiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Chromone core : Associated with antioxidant and anti-inflammatory effects.
  • Piperidine side chain : Enhances solubility and biological activity.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, likely due to its ability to interfere with bacterial enzyme function. For example, studies have reported that derivatives of benzothiazole exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and HCT116 (colorectal cancer). The mechanism of action involves the induction of apoptosis through the inhibition of key signaling pathways, particularly the ATR-Chk1 pathway, which is crucial for cell cycle regulation and DNA repair .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in HeLa and HCT116 cells
Anti-inflammatoryPotential COX-II inhibitory activity
NeuroprotectiveExplored for protective effects in neurodegenerative models

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : The compound inhibits key enzymes involved in bacterial metabolism, disrupting cell wall synthesis and leading to cell death.
  • Anticancer Mechanism : It induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins, as well as interfering with DNA repair mechanisms through ATR signaling inhibition .
  • Anti-inflammatory Activity : The compound's ability to inhibit COX-II suggests it may reduce inflammation by blocking prostaglandin synthesis .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Cytotoxicity Assays : In vitro studies showed that the compound had an IC50 value below 10 µM against HeLa cells, indicating potent cytotoxicity compared to standard chemotherapeutics .
  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant tumor reduction in xenograft models, supporting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Multi-step synthesis typically involves coupling benzothiazole derivatives with chromenone precursors. For example:
  • Step 1: Synthesize the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
  • Step 2: Introduce the piperidinylmethyl group via Mannich reaction or nucleophilic substitution, optimizing solvent (e.g., DMF) and temperature (60–80°C) to minimize side products .
  • Step 3: Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC (>95%) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or substituent positioning?

  • Methodological Answer: Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Key steps:
  • Grow crystals via slow evaporation in ethanol/water mixtures.
  • Collect intensity data with a Bruker D8 VENTURE diffractometer.
  • Refine hydrogen-bonding networks and π–π stacking interactions (e.g., centroid distances <4.0 Å) to validate substituent geometry .

Advanced Research Questions

Q. What computational strategies predict binding affinities of this compound to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer: Combine molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER):
  • Docking: Use the chromenone core as an anchor; benzothiazole and piperidine groups explore hydrophobic pockets.
  • MD Simulations: Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor interactions (RMSD <2.0 Å). Validate with experimental IC₅₀ values from kinase inhibition assays .

Q. How can conflicting bioactivity data (e.g., antitumor vs. cytotoxic effects) be reconciled across studies?

  • Methodological Answer: Perform dose-response assays with standardized protocols:
  • Cell Lines: Use NCI-60 panel to compare selectivity (e.g., GI₅₀ values).
  • Mechanistic Studies: Measure apoptosis (Annexin V/PI staining) vs. necrosis (LDH release).
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify significant differences (p<0.05) in potency across cell types .

Q. What strategies optimize regioselectivity during functionalization of the chromenone core?

  • Methodological Answer: Use directing groups or transition-metal catalysis:
  • Directing Groups: Install a nitro group at C-8 to steer electrophilic substitution to C-6.
  • Catalysis: Employ Pd(OAc)₂ with ligands (e.g., PPh₃) for Suzuki-Miyaura coupling at C-3. Monitor regioselectivity via ¹H-NMR (e.g., singlet for methyl at δ 2.3 ppm) .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for derivatives of this compound?

  • Methodological Answer:
  • Variable Substituents: Systematically modify the benzothiazole (e.g., fluoro at C-6) and piperidine (e.g., N-methylation) groups.
  • Assays: Test against a panel of enzymes (e.g., COX-2, MMP-9) using fluorescence-based assays.
  • Data Modeling: Apply QSAR with descriptors like logP, polar surface area, and H-bond acceptors. Use partial least squares (PLS) regression for predictive models (R² >0.8) .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer:
  • LC-MS/MS: Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs). Identify major metabolites (e.g., hydroxylation at C-7).
  • Kinetic Analysis: Calculate half-life (t₁/₂) using first-order decay models. Compare with structural analogs to identify stability-activity trade-offs .

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